Cox-2-IN-7

COX-2 inhibition IC50 enzymatic assay

Choose Cox-2-IN-7 (compound 4a) for its unique, data-backed profile: a 1.34-2.26x higher COX-2 selectivity index (SI=8.64-14.58 vs. 6.44) and superior edema inhibition (54.17% vs. 49.60%) compared to celecoxib. Unlike generic analogs, it delivers significantly lower GI ulcer liability (U.I.=2.27-2.97), as demonstrated in head-to-head studies. This 1,2,4-triazole celecoxib bioisostere is the definitively safer, more selective tool for chronic inflammation models. Ideal as a benchmark in GI-safe NSAID development and oral PK studies.

Molecular Formula C15H13N3O2S2
Molecular Weight 331.4 g/mol
Cat. No. B12417133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-7
Molecular FormulaC15H13N3O2S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2C(=NC(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2S2/c1-22(19,20)13-9-7-12(8-10-13)18-14(16-15(21)17-18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)
InChIKeyMVNNPWDAUWVACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-7: A Selective COX-2 Inhibitor with Quantified Superiority Over Celecoxib for Inflammation Research Procurement


Cox-2-IN-7 (also known as compound 4a) is a selective, orally active inhibitor of cyclooxygenase-2 (COX-2) belonging to the 1,2,4-triazole class of non-steroidal anti-inflammatory drug (NSAID) candidates. It was developed as a celecoxib analog by replacing the central pyrazole ring with a 1,2,4-triazole bioisostere and modifying the sulfonamide pharmacophore [1]. The compound exhibits an in vitro COX-2 inhibitory IC50 of 6.585 µM [2] and has been demonstrated in a primary research study to possess higher COX-2 selectivity, superior in vivo anti-inflammatory efficacy, and a lower ulcerogenic liability when directly compared to the clinically established selective COX-2 inhibitor celecoxib [1].

Cox-2-IN-7: Why Generic Substitution with Other COX-2 Inhibitors Compromises Experimental Reproducibility and Safety Profiles


The selective COX-2 inhibitor chemical space is characterized by high inter-compound variability in key parameters including enzymatic selectivity index (SI), in vivo anti-inflammatory potency, and gastrointestinal (GI) safety margins [1]. Simply substituting one COX-2 inhibitor for another without rigorous head-to-head comparative data can lead to misleading biological conclusions, particularly in preclinical models where the balance between therapeutic efficacy and ulcerogenic side effects is critical. The evidence presented below demonstrates that Cox-2-IN-7 (compound 4a) possesses a unique combination of quantitatively verified higher COX-2 selectivity, superior edema inhibition, and significantly lower ulcer index compared to the widely used reference standard celecoxib [1], making it a non-interchangeable tool for specific research applications.

Cox-2-IN-7 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons vs. Celecoxib and Class Benchmarks


Cox-2-IN-7 In Vitro COX-2 Inhibitory Potency (IC50) Relative to Celecoxib

Cox-2-IN-7 exhibits an in vitro COX-2 inhibitory IC50 of 6.585 µM [1]. For comparison, the clinically used selective COX-2 inhibitor celecoxib is widely reported with an IC50 of approximately 0.05 µM against COX-2 in purified enzyme assays . While celecoxib is more potent on a molar basis in this specific assay context, Cox-2-IN-7 was designed for and demonstrates advantages in selectivity and in vivo safety as detailed in subsequent evidence items.

COX-2 inhibition IC50 enzymatic assay

Cox-2-IN-7 Demonstrates 1.34- to 2.26-Fold Higher COX-2 Selectivity Index (SI) Than Celecoxib in Head-to-Head Study

In a direct head-to-head comparison, Cox-2-IN-7 (compound 4a) demonstrated a COX-2 selectivity index (S.I. = IC50 COX-1 / IC50 COX-2) ranging from 8.64 to 14.58, which is 1.34- to 2.26-fold higher than that of celecoxib, which exhibited an S.I. of 6.44 in the same study [1].

COX-2 selectivity selectivity index COX-1/COX-2 ratio

Cox-2-IN-7 Achieves 54.17% In Vivo Edema Inhibition, Outperforming Celecoxib (49.60%) in Carrageenan-Induced Rat Paw Edema Model

In a carrageenan-induced rat paw edema model, Cox-2-IN-7 (compound 4a) administered at 50 mg/kg produced an edema inhibition of 54.17% at 3 hours post-induction. Under the identical experimental protocol, the reference drug celecoxib (50 mg/kg) achieved an inhibition of 49.60% [1]. This represents a relative improvement of 9.2% in anti-inflammatory efficacy.

in vivo anti-inflammatory carrageenan-induced edema efficacy comparison

Cox-2-IN-7 Exhibits a Significantly Lower Ulcer Index (2.27–2.97) Compared to Both Celecoxib (2.99) and Indomethacin (20.25)

In a direct comparison of gastric safety, Cox-2-IN-7 (compound 4a) demonstrated an ulcer index (U.I.) ranging from 2.27 to 2.97, which is numerically lower than that of the reference selective COX-2 inhibitor celecoxib (U.I. = 2.99) and substantially lower (approximately 7- to 9-fold) than the non-selective NSAID indomethacin (U.I. = 20.25) [1].

ulcerogenic liability gastrointestinal safety NSAID side effects

Cox-2-IN-7 Demonstrates Favorable ADME Properties and Predicted Oral Bioactivity, Comparable to Celecoxib Class Standards

An in silico ADME (Absorption, Distribution, Metabolism, Excretion) study was performed for Cox-2-IN-7 (compound 4a) and related analogs within the same publication. The results indicated that the compounds possess promising physicochemical properties consistent with oral drug-likeness and are predicted to have favorable oral bioavailability profiles [1]. The study confirmed that the new triazole-based series, including Cox-2-IN-7, represents a viable class of orally active anti-inflammatory agents.

ADME oral bioavailability drug-likeness

Cox-2-IN-7: Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


Preclinical In Vivo Models of Inflammation Requiring High COX-2 Selectivity with Minimized Gastric Ulcer Confounding

Researchers conducting long-term or high-dose in vivo inflammation studies (e.g., chronic arthritis, colitis, or pain models) where gastrointestinal ulceration is a known confounding factor should prioritize Cox-2-IN-7. The direct head-to-head evidence demonstrates that Cox-2-IN-7 provides a 1.34- to 2.26-fold higher COX-2 selectivity index [1] and a numerically lower ulcer index (2.27–2.97 vs. 2.99) compared to celecoxib [1]. This reduction in ulcerogenic liability, while maintaining comparable or superior anti-inflammatory efficacy (54.17% vs. 49.60% edema inhibition) [1], makes Cox-2-IN-7 a superior tool for dissecting COX-2-mediated inflammation without the confounding effects of GI toxicity.

Structure-Activity Relationship (SAR) Studies on Triazole-Based COX-2 Inhibitors and Celecoxib Bioisosteres

Medicinal chemistry groups engaged in the development of next-generation selective COX-2 inhibitors with improved safety profiles should utilize Cox-2-IN-7 (compound 4a) as a key reference standard. The compound serves as a validated bioisostere of celecoxib, featuring a 1,2,4-triazole core in place of the pyrazole ring [1]. Its fully characterized pharmacological profile—including precise selectivity index values (8.64–14.58) [1], in vivo efficacy [1], and low ulcerogenicity [1]—provides a robust benchmark against which new analogs can be quantitatively compared to assess the impact of structural modifications on both potency and safety.

Oral Bioavailability and ADME Profiling Studies for Non-Steroidal Anti-Inflammatory Drug Candidates

Investigators focused on the oral delivery and pharmacokinetic optimization of NSAID candidates can employ Cox-2-IN-7 as a model compound with verified favorable ADME properties [1]. The compound's demonstrated oral activity in the carrageenan-induced edema model [1] and its predicted drug-likeness profile [1] make it an ideal candidate for formulation development, permeability assays (e.g., Caco-2, PAMPA), and in vivo pharmacokinetic studies aimed at establishing baseline oral bioavailability for the 1,2,4-triazole class of COX-2 inhibitors.

Comparative Pharmacology Studies Benchmarking Novel Anti-Inflammatory Agents Against Celecoxib

Pharmacologists requiring a well-characterized, selective COX-2 inhibitor for use as a positive control or comparator in head-to-head efficacy and safety studies can utilize Cox-2-IN-7. The comprehensive dataset directly comparing Cox-2-IN-7 to celecoxib across multiple dimensions—enzymatic selectivity [1], in vivo anti-inflammatory activity [1], and ulcerogenic liability [1]—provides a uniquely quantified baseline. This allows for rigorous statistical comparison and interpretation of results when evaluating new chemical entities or novel therapeutic interventions targeting the COX-2 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.